molecular formula C6H10F3NO B15235678 (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine

(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine

Cat. No.: B15235678
M. Wt: 169.14 g/mol
InChI Key: JOWFPQPRIGAJRY-AKGZTFGVSA-N
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Description

(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine is a chiral amine featuring a trifluoromethyl group and a tetrahydrofuran (THF) ring at the β-position. Its hydrochloride salt (CAS 1447607-32-0) has a molecular formula of C₆H₁₁ClF₃NO and a molecular weight of 205.61 g/mol . The compound’s stereochemistry (1S configuration) and fluorine substitution make it a valuable intermediate in pharmaceutical synthesis, particularly for designing molecules with enhanced metabolic stability and target affinity.

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5H,1-3,10H2/t4?,5-/m0/s1

InChI Key

JOWFPQPRIGAJRY-AKGZTFGVSA-N

Isomeric SMILES

C1COCC1[C@@H](C(F)(F)F)N

Canonical SMILES

C1COCC1C(C(F)(F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Tetrahydrofuran-2-yl vs. Tetrahydrofuran-3-yl

3-yl). This minor structural variation alters the molecule’s conformational flexibility and steric environment. For example:

  • THF-3-yl : The substituent is equatorial in chair conformations, reducing steric hindrance.

Such differences can impact solubility, crystallization behavior, and biological activity .

Aromatic Substituted Analogs

Replacing the THF ring with fluorinated phenyl groups introduces distinct electronic and steric effects:

Compound Name CAS Molecular Formula Substituent Molecular Weight (g/mol)
(1S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine HCl 1391436-37-5 C₈H₇ClF₄N 3-Fluorophenyl 228.6
(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine 929804-89-7 C₈H₇F₄N 4-Fluorophenyl 193.14

Key Differences :

  • Electronic Effects : Fluorophenyl groups introduce strong electron-withdrawing effects, enhancing the amine’s acidity compared to the THF analog.
  • Biological Interactions : Fluorophenyl derivatives may target aromatic π-π interactions in enzymes, whereas THF analogs engage in hydrogen bonding via the oxygen atom .

Sterically Bulky Analogs

Compounds like (1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethanamine () feature bulky substituents that dramatically alter steric profiles:

  • Synthesis Challenges : Bulky groups complicate synthetic routes, requiring optimized protection/deprotection strategies .

Solubility and Stability

  • THF Analog : The oxygen atom in THF enhances water solubility via hydrogen bonding, making it suitable for aqueous-phase reactions.
  • Fluorophenyl Analogs : Higher lipophilicity favors blood-brain barrier penetration, relevant for CNS-targeting drugs.

Pharmacological Relevance

  • Chiral Building Blocks : The 1S configuration is critical for asymmetric synthesis in drugs targeting serotonin receptors or kinase inhibitors.
  • THF vs. Aromatic Moieties : THF derivatives are preferred in prodrug designs requiring gradual hydrolysis, while fluorophenyl analogs suit rigid, high-affinity binders .

Q & A

Q. What are the recommended methods for synthesizing (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine, and how can enantiomeric purity be ensured?

The synthesis typically involves introducing the trifluoromethyl group to an ethanamine backbone followed by coupling with a tetrahydrofuran (THF) derivative. A plausible route includes:

  • Trifluoromethylation : Using reagents like Ruppert–Prakash reagent (TMSCF₃) or fluoroform-derived intermediates to install the CF₃ group.
  • Coupling with THF : A chiral THF-3-yl moiety can be attached via nucleophilic substitution or reductive amination under inert conditions .
  • Enantiomeric purity : Chiral resolution via preparative HPLC with polysaccharide-based columns (e.g., Chiralpak®) or crystallization with chiral acids (e.g., tartaric acid derivatives) ensures stereochemical fidelity .

Q. How can the stereochemistry of the (1S)-configured amine be experimentally confirmed?

  • X-ray crystallography : Using SHELXL for small-molecule refinement to resolve the absolute configuration. This method is gold-standard for stereochemical assignment .
  • Chiral NMR analysis : Employing chiral shift reagents (e.g., Eu(hfc)₃) or derivatization with Mosher’s acid to differentiate enantiomers via ¹⁹F or ¹H NMR splitting patterns .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • LC-MS : To assess purity and detect trace impurities, especially fluorinated byproducts.
  • ¹H/¹³C/¹⁹F NMR : For verifying the trifluoromethyl group (δ ~ -60 to -70 ppm in ¹⁹F NMR) and THF ring protons (δ ~ 1.5–4.0 ppm in ¹H NMR) .
  • Elemental analysis : To confirm stoichiometry of C, H, N, and F.

Q. What are the key structural features influencing its potential biological activity?

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability and target binding .
  • The tetrahydrofuran ring introduces rigidity and hydrogen-bonding capacity, potentially interacting with enzymatic active sites or receptors .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Docking studies : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., enzymes with hydrophobic pockets). The CF₃ group’s electronegativity can be optimized for van der Waals interactions.
  • QSAR analysis : Correlate substituent effects (e.g., THF ring size, fluorination patterns) with activity data from analogs (e.g., 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride) to predict enhancements .

Q. What experimental strategies address stability challenges during storage or biological assays?

  • Degradation pathways : Monitor hydrolytic susceptibility of the THF ring under acidic/basic conditions via accelerated stability testing (40°C/75% RH).
  • Formulation : Lyophilization with cryoprotectants (e.g., trehalose) or storage in anhydrous DMSO at -80°C to prevent moisture-induced degradation .

Q. How can researchers resolve contradictions in biological activity data across similar fluorinated amines?

  • Control experiments : Compare the target compound with analogs (e.g., 1-(tetrahydrofuran-3-yl)ethan-1-amine hydrochloride) to isolate the CF₃ group’s contribution .
  • Off-target screening : Use broad-panel binding assays (e.g., CEREP) to identify non-specific interactions caused by fluorinated motifs .

Q. What advanced spectroscopic methods elucidate reaction mechanisms in its synthesis?

  • In-situ NMR : Track intermediates during trifluoromethylation using a J. Young tube to monitor real-time reaction progress.
  • HRMS-ESI : Identify transient species (e.g., iminium ions) in reductive amination steps .

Q. How can enantioselective catalysis improve synthetic efficiency?

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium or copper catalysts for enantioselective C–N bond formation.
  • Biocatalysis : Lipases or transaminases can selectively generate the (1S)-configuration with high enantiomeric excess (ee > 98%) .

Methodological Considerations Table

Challenge Recommended Technique Key Reference
Stereochemical confirmationX-ray crystallography with SHELXL
Enantiomeric resolutionChiral HPLC (Chiralpak® AD-H column)
Stability assessmentAccelerated stability testing (ICH Q1A)
Computational optimizationAutoDock Vina for docking studies

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